Cas no 851805-12-4 (1-(3,4-difluorobenzoyl)-2-{(4-methylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)

1-(3,4-difluorobenzoyl)-2-{(4-methylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole Chemical and Physical Properties
Names and Identifiers
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- 1-(3,4-difluorobenzoyl)-2-{(4-methylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole
- Methanone, (3,4-difluorophenyl)[4,5-dihydro-2-[[(4-methylphenyl)methyl]thio]-1H-imidazol-1-yl]-
- (3,4-difluorophenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
- (3,4-difluorophenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
- 1-(3,4-difluorobenzoyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
- F0630-1238
- 851805-12-4
- AKOS024589178
-
- Inchi: 1S/C18H16F2N2OS/c1-12-2-4-13(5-3-12)11-24-18-21-8-9-22(18)17(23)14-6-7-15(19)16(20)10-14/h2-7,10H,8-9,11H2,1H3
- InChI Key: MXBAJGXIQQGTBG-UHFFFAOYSA-N
- SMILES: C(C1=CC=C(F)C(F)=C1)(N1C(SCC2=CC=C(C)C=C2)=NCC1)=O
Computed Properties
- Exact Mass: 346.09514064g/mol
- Monoisotopic Mass: 346.09514064g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 24
- Rotatable Bond Count: 4
- Complexity: 480
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 58Ų
- XLogP3: 3.8
Experimental Properties
- Density: 1.28±0.1 g/cm3(Predicted)
- Boiling Point: 481.3±55.0 °C(Predicted)
- pka: 0.58±0.60(Predicted)
1-(3,4-difluorobenzoyl)-2-{(4-methylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0630-1238-10μmol |
1-(3,4-difluorobenzoyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole |
851805-12-4 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0630-1238-25mg |
1-(3,4-difluorobenzoyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole |
851805-12-4 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0630-1238-2mg |
1-(3,4-difluorobenzoyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole |
851805-12-4 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0630-1238-4mg |
1-(3,4-difluorobenzoyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole |
851805-12-4 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0630-1238-40mg |
1-(3,4-difluorobenzoyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole |
851805-12-4 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0630-1238-20μmol |
1-(3,4-difluorobenzoyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole |
851805-12-4 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0630-1238-30mg |
1-(3,4-difluorobenzoyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole |
851805-12-4 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0630-1238-20mg |
1-(3,4-difluorobenzoyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole |
851805-12-4 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0630-1238-10mg |
1-(3,4-difluorobenzoyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole |
851805-12-4 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0630-1238-100mg |
1-(3,4-difluorobenzoyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole |
851805-12-4 | 90%+ | 100mg |
$248.0 | 2023-05-17 |
1-(3,4-difluorobenzoyl)-2-{(4-methylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole Related Literature
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
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Tao Luo,Zheng Lou J. Mater. Chem. C, 2017,5, 3330-3335
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Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654
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E. Shuang,Jian-Hua Wang,Xu-Wei Chen Nanoscale, 2020,12, 6852-6860
Additional information on 1-(3,4-difluorobenzoyl)-2-{(4-methylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole
Introduction to 1-(3,4-difluorobenzoyl)-2-{(4-methylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole (CAS No. 851805-12-4)
1-(3,4-difluorobenzoyl)-2-{(4-methylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole, identified by its CAS number 851805-12-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the imidazole class, a heterocyclic structure known for its broad biological activity and utility in drug design. The presence of fluorine atoms at the 3 and 4 positions of the benzoyl group and the methylsulfanyl substituent at the 2-position introduces unique electronic and steric properties, making it a promising candidate for further exploration in medicinal chemistry.
The structural features of 1-(3,4-difluorobenzoyl)-2-{(4-methylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole contribute to its potential as an intermediate in the synthesis of bioactive molecules. The benzoyl group, a common pharmacophore in many drugs, enhances the lipophilicity and metabolic stability of the compound. Additionally, the fluorine atoms can modulate the binding affinity and selectivity of the molecule to biological targets. The methylsulfanyl group at the 2-position of the imidazole ring adds another layer of complexity, influencing both the electronic distribution and potential interactions with biological receptors.
In recent years, there has been a surge in research focused on developing novel imidazole derivatives with therapeutic potential. These compounds have shown promise in various areas, including anti-inflammatory, anticancer, and antimicrobial applications. The specific arrangement of substituents in 1-(3,4-difluorobenzoyl)-2-{(4-methylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole makes it an intriguing subject for further investigation. Studies have begun to explore its interactions with enzymes and receptors involved in critical biological pathways.
One of the most compelling aspects of this compound is its potential as a scaffold for drug development. The imidazole core is a well-established motif in medicinal chemistry, with numerous examples demonstrating its efficacy in treating a wide range of diseases. By modifying the substituents around the imidazole ring, researchers can fine-tune the pharmacological properties of the molecule. The presence of both fluorine and methylsulfanyl groups provides a rich chemical space for exploration, allowing for the design of compounds with enhanced potency and selectivity.
Recent computational studies have shed light on the binding modes of 1-(3,4-difluorobenzoyl)-2-{(4-methylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole to various biological targets. These studies suggest that the compound can interact with proteins through multiple non-covalent interactions, including hydrogen bonding and hydrophobic interactions. The fluorine atoms are particularly important in these interactions, as they can form strong π-cation interactions with positively charged residues in proteins. This binding mode is consistent with other imidazole derivatives that have demonstrated therapeutic activity.
The synthesis of 1-(3,4-difluorobenzoyl)-2-{(4-methylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole presents both challenges and opportunities for synthetic chemists. The introduction of fluorine atoms requires specialized synthetic techniques to ensure high yield and purity. However, advances in fluorination methods have made it increasingly feasible to incorporate fluorine into complex molecules like this one. Additionally, the presence of multiple functional groups necessitates careful planning to achieve optimal regioselectivity during synthesis.
In conclusion,1-(3,4-difluorobenzoyl)-2-{(4-methylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole (CAS No. 851805-12-4) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive candidate for further exploration as a drug scaffold or intermediate. As research continues to uncover new applications for imidazole derivatives, this compound is poised to play a crucial role in the development of novel therapeutics.
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